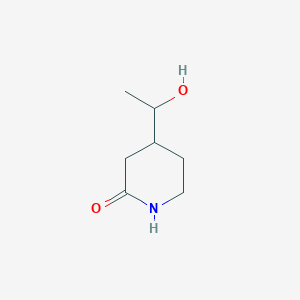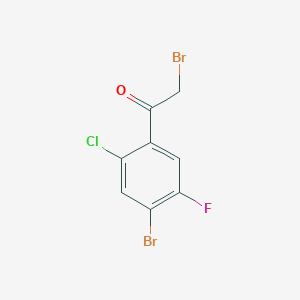![molecular formula C18H14ClN5O B1450015 4-amino-6-chloro-N-(4-méthoxyphényl)-1-phényl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1040662-93-8](/img/structure/B1450015.png)
4-amino-6-chloro-N-(4-méthoxyphényl)-1-phényl-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le cancer
Ce composé s’est révélé prometteur dans la recherche sur le cancer en raison de sa similarité structurelle avec d’autres dérivés de pyrazolopyrimidine qui présentent des activités antitumorales. Il pourrait potentiellement agir comme un inhibiteur de certaines kinases impliquées dans la prolifération cellulaire. Des études ont indiqué que des composés similaires peuvent inhiber la croissance des cellules cancéreuses, ce qui en fait une cible pour le développement de nouveaux agents chimiothérapeutiques .
Pharmacologie
En pharmacologie, la capacité du composé à interagir avec diverses enzymes et récepteurs peut être exploitée pour développer de nouveaux médicaments. Sa structure moléculaire permet des modifications qui pourraient conduire à la découverte de nouveaux pharmacophores présentant des activités biologiques spécifiques .
Biologie chimique
Les biologistes chimistes pourraient utiliser ce composé comme outil pour étudier les systèmes biologiques. En le marquant avec des marqueurs fluorescents ou d’autres sondes, les chercheurs peuvent suivre son interaction avec les composants cellulaires, ce qui contribue à élucider les processus cellulaires au niveau moléculaire .
Conception et découverte de médicaments
Le squelette du composé est propice à la conception de nouveaux médicaments. Sa structure principale peut être modifiée pour améliorer ses propriétés de type médicament, telles que la solubilité, la puissance et la sélectivité, qui sont cruciales dans les premiers stades de la découverte de médicaments .
Biochimie
En biochimie, le composé pourrait être utilisé pour étudier les interactions enzyme-substrat. Sa capacité à agir comme un inhibiteur ou un substrat pour les enzymes permet aux chercheurs d’étudier les mécanismes d’action et de régulation des enzymes .
Biotechnologie
Les applications biotechnologiques pourraient inclure l’utilisation de ce composé dans le développement de biosenseurs ou comme élément constitutif de molécules plus complexes utilisées dans divers processus biotechnologiques. Ses propriétés chimiques pourraient être exploitées pour créer des capteurs qui détectent les changements biologiques ou pour produire des matériaux présentant des caractéristiques spécifiques .
Mécanisme D'action
Target of Action
The primary target of 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for the phosphorylation of several key proteins involved in DNA replication and cell cycle progression. By inhibiting CDK2, 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine disrupts these processes, leading to cell cycle arrest .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of CDK2 by 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine leads to cell cycle arrest, specifically at the G1-S phase transition . This arrest can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division for growth .
Analyse Biochimique
Biochemical Properties
6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to interact with other kinases, further influencing cellular signaling pathways .
Cellular Effects
The effects of 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for rapid cell growth .
Molecular Mechanism
At the molecular level, 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression . This binding leads to the inhibition of CDK2 activity, resulting in cell cycle arrest and apoptosis. Additionally, this compound modulates gene expression by influencing transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine change over time. Initially, it induces rapid cell cycle arrest and apoptosis in cancer cells . Over extended periods, the compound’s stability and degradation become critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions, maintaining its efficacy over time . Prolonged exposure may lead to adaptive resistance in some cell lines, necessitating combination therapies to sustain its therapeutic effects .
Dosage Effects in Animal Models
The effects of 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is narrow, requiring careful dose optimization to balance efficacy and safety .
Metabolic Pathways
6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This subcellular localization is essential for its ability to modulate cellular processes and exert its therapeutic effects .
Propriétés
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-25-14-9-7-12(8-10-14)21-16-15-11-20-24(13-5-3-2-4-6-13)17(15)23-18(19)22-16/h2-11H,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRADYNOGISPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)





![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)



